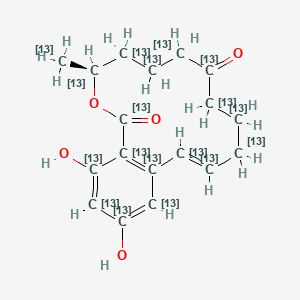

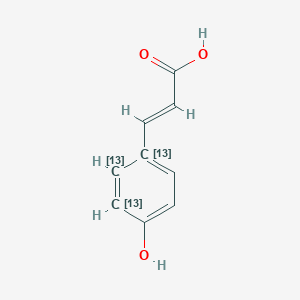

Zearalenon-13C18

Übersicht

Beschreibung

Zearalenon-13C18 ist ein vollständig 13C-markiertes Analogon des Mykotoxins Zearalenon. Es wird hauptsächlich als analytischer Standard in verschiedenen wissenschaftlichen Studien verwendet. Zearalenon selbst ist ein Resorcylsäurelacton, das von mehreren Arten der Gattung Fusarium produziert wird und Getreide wie Mais, Weizen und Gerste kontaminieren kann. Die markierte Verbindung this compound wird verwendet, um Zearalenon in verschiedenen Matrizen mithilfe von Techniken wie Flüssigchromatographie gekoppelt mit Tandem-Massenspektrometrie (LC-MS/MS) zu verfolgen und zu quantifizieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von this compound beinhaltet die Einarbeitung von 13C-Isotopen in das Zearalenon-Molekül. Dies wird typischerweise durch eine Reihe von Syntheseschritten erreicht, die von 13C-markierten Vorläufern ausgehen. Der genaue Syntheseweg kann variieren, umfasst aber im Allgemeinen die folgenden Schritte:

Synthese von 13C-markierten Zwischenprodukten: Diese Zwischenprodukte werden unter Verwendung von 13C-markierten Ausgangsmaterialien hergestellt.

Bildung der Resorcylsäurelactonstruktur: Dies beinhaltet Cyclisierung und andere chemische Umwandlungen, um die Kernstruktur von Zearalenon zu bilden.

Endgültige Markierung und Reinigung: Das Endprodukt wird gereinigt, um die gewünschte Isotopenreinheit und -konzentration zu erreichen

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound wird typischerweise in spezialisierten Einrichtungen durchgeführt, die für die Handhabung der Isotopenmarkierung ausgestattet sind. Der Prozess umfasst:

Bulk-Synthese von 13C-markierten Vorläufern: Diese werden in großen Mengen hergestellt, um eine konstante Versorgung zu gewährleisten.

Chemische Synthese und Reinigung: Das markierte Zearalenon wird unter Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) und anderen Techniken synthetisiert und gereinigt, um eine hohe Reinheit und Isotopenanreicherung zu gewährleisten.

Qualitätskontrolle und Verpackung: Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um sicherzustellen, dass es die geforderten Spezifikationen erfüllt, bevor es für den Vertrieb verpackt wird

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann Zearalenon in seine oxidierten Derivate umwandeln.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Formen von Zearalenon führen.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Zearalenon-Molekül einführen

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene oder andere Nucleophile

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Zearalenon. Diese Produkte werden oft mit Techniken wie LC-MS/MS analysiert, um ihre Struktur und Eigenschaften zu bestimmen .

Wissenschaftliche Forschungsanwendungen

Zearalenon-13C18 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als interner Standard für die Quantifizierung von Zearalenon in verschiedenen Proben mit chromatographischen Techniken verwendet.

Biologie: In Studien eingesetzt, um den Metabolismus und die biologischen Wirkungen von Zearalenon in verschiedenen Organismen zu verstehen.

Medizin: In toxikologischen Studien verwendet, um die Gesundheitsrisiken zu beurteilen, die mit der Zearalenon-Exposition verbunden sind.

Industrie: In der Lebensmittel- und Futtermittelindustrie eingesetzt, um die Zearalenon-Kontamination in Produkten zu überwachen und zu kontrollieren .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Wirkung von Östrogen nachahmt. Es bindet an Östrogenrezeptoren im Körper und führt zu östrogenen Wirkungen. Die molekularen Ziele umfassen den Östrogenrezeptor alpha (ERα) und den Östrogenrezeptor beta (ERβ). Die Bindung von Zearalenon an diese Rezeptoren kann die normalen hormonellen Funktionen stören und zu verschiedenen biologischen Wirkungen führen .

Wirkmechanismus

Target of Action

Zearalenone-13C18, also known as Zearalenone 13C18, is a mycotoxin produced by some species of Fusarium, especially Fusarium graminearum and F. culmorum . It is classified as a non-steroidal estrogen or mycoestrogen . The primary targets of Zearalenone-13C18 are the estrogen receptors in animals and humans .

Mode of Action

Zearalenone-13C18 interacts with its targets, the estrogen receptors, by binding to them . This binding mimics the action of estrogen, leading to a variety of estrogenic effects . The interaction of Zearalenone-13C18 with estrogen receptors can lead to reproductive problems in experimental animals and livestock .

Biochemical Pathways

Zearalenone-13C18 is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor . This precursor then undergoes different cyclizations and modifications graminearum . These genes include two polyketide synthase genes PKS4 and PKS13, a gene similar to isoamyl alcohol oxidase (ZEB1), and a regulatory protein gene (ZEB2) .

Pharmacokinetics

It is known that zearalenone-13c18 is heat stable and can withstand storage, milling, cooking, and other processing steps . This stability makes its decontamination from food and feeds a complex issue .

Result of Action

The molecular and cellular effects of Zearalenone-13C18’s action are significant. It has been implicated in reproductive problems in experimental animals and livestock . Additionally, the carcinogenicity, genotoxicity, hepatotoxicity, haematotoxicity, and immunotoxicity of Zearalenone-13C18 have been reported .

Action Environment

The action, efficacy, and stability of Zearalenone-13C18 can be influenced by various environmental factors. For instance, it is insoluble in water but soluble in alkaline solutions, ether, benzene, acetonitrile, methyl chloride, methanol, chloroform, acetone, and alcohols . This solubility profile can affect its distribution in the environment and its bioavailability in organisms . Furthermore, Zearalenone-13C18 is heat stable, which allows it to withstand various environmental conditions and processing steps .

Biochemische Analyse

Biochemical Properties

Zearalenone-13C18 plays a role in biochemical reactions, particularly due to its estrogenic activities . It interacts with various biomolecules, including enzymes and proteins. For instance, it binds to human estrogen receptor alpha (ERalpha) and ERbeta . The nature of these interactions is primarily due to the estrogen-like effect of Zearalenone-13C18 .

Cellular Effects

Zearalenone-13C18 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been implicated in reproductive problems in experimental animals and livestock, and is classified as a non-steroidal estrogen or mycoestrogen .

Molecular Mechanism

The mechanism of action of Zearalenone-13C18 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to human estrogen receptor alpha (ERalpha) and ERbeta .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Zearalenone-13C18 can change. It is heat stable and can withstand during storage, milling, cooking, and other processing steps . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Zearalenone-13C18 vary with different dosages in animal models . At high doses, it can cause reproductive problems, infertility, and abortion in sows

Metabolic Pathways

Zearalenone-13C18 is involved in the acetate-polymalonate pathway leading to nonaketide precursor . It interacts with enzymes or cofactors in this pathway, which could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Zearalenone-13C18 is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Zearalenone-13C18 and any effects on its activity or function are crucial aspects of its biochemical analysis. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Zearalenone-13C18 involves the incorporation of 13C isotopes into the zearalenone molecule. This is typically achieved through a series of synthetic steps starting from 13C-labeled precursors. The exact synthetic route can vary, but it generally involves the following steps:

Synthesis of 13C-labeled intermediates: These intermediates are prepared using 13C-labeled starting materials.

Formation of the resorcylic acid lactone structure: This involves cyclization and other chemical transformations to form the core structure of zearalenone.

Final labeling and purification: The final product is purified to achieve the desired isotopic purity and concentration

Industrial Production Methods

Industrial production of Zearalenone-13C18 is typically carried out in specialized facilities equipped to handle isotopic labeling. The process involves:

Bulk synthesis of 13C-labeled precursors: These are produced in large quantities to ensure a consistent supply.

Chemical synthesis and purification: The labeled zearalenone is synthesized and purified using high-performance liquid chromatography (HPLC) and other techniques to ensure high purity and isotopic enrichment.

Quality control and packaging: The final product is subjected to rigorous quality control to ensure it meets the required specifications before being packaged for distribution

Analyse Chemischer Reaktionen

Types of Reactions

Zearalenone-13C18 undergoes various chemical reactions, including:

Oxidation: This reaction can convert zearalenone into its oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of zearalenone.

Substitution: Substitution reactions can introduce different functional groups into the zearalenone molecule

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or other nucleophiles

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of zearalenone. These products are often analyzed using techniques like LC-MS/MS to determine their structure and properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu Zearalenon-13C18 umfassen:

- α-Zearalenol (α-ZEL)

- β-Zearalenol (β-ZEL)

- α-Zearalanol (α-ZAL)

- β-Zearalanol (β-ZAL)

- Zearalanon (ZAN)

Einzigartigkeit

This compound ist aufgrund seiner Isotopenmarkierung einzigartig, die eine präzise Quantifizierung und Rückverfolgung in verschiedenen analytischen Anwendungen ermöglicht. Dies macht es besonders wertvoll in Forschungsumgebungen, in denen eine genaue Messung der Zearalenon-Spiegel entscheidend ist .

Eigenschaften

IUPAC Name |

(4S,12E)-16,18-dihydroxy-4-(113C)methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQEIFVQACCCH-NMEASMPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C@H]1[13CH2][13CH2][13CH2][13C](=O)[13CH2][13CH2][13CH2]/[13CH]=[13CH]/[13C]2=[13C]([13C](=[13CH][13C](=[13CH]2)O)O)[13C](=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746806 | |

| Record name | (3S,11E)-14,16-Dihydroxy-3-(~13~C)methyl(~13~C_17_)-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911392-43-3 | |

| Record name | (3S,11E)-14,16-Dihydroxy-3-(~13~C)methyl(~13~C_17_)-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

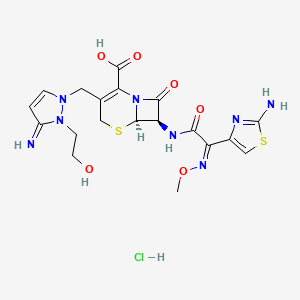

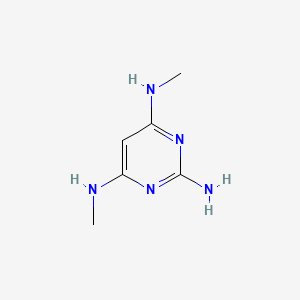

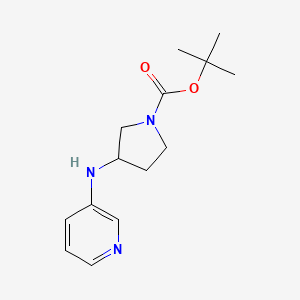

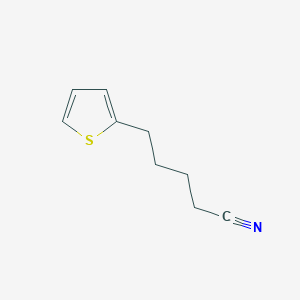

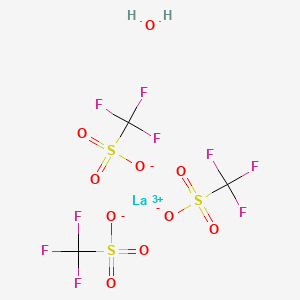

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1513436.png)